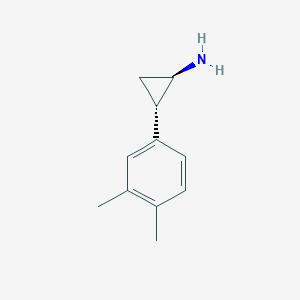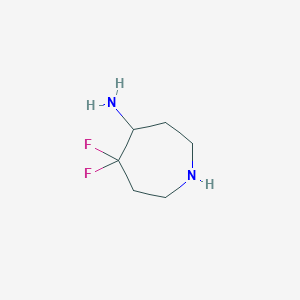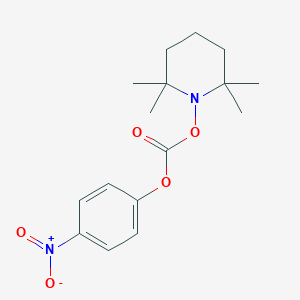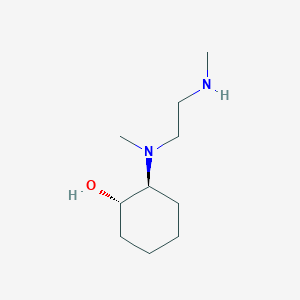
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a nitrogen-rich compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves the formation of the tetrazole and triazole rings followed by their coupling to a butanamide backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole and triazole rings. These rings are then linked through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving efficient production.
化学反応の分析
Types of Reactions
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The hydrogen atoms on the tetrazole and triazole rings can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly those targeting microbial infections and cancer.
Industry: The compound is investigated for its use in the production of high-energy materials and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound may also act as a ligand, modulating the function of proteins and other macromolecules.
類似化合物との比較
Similar Compounds
- 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole
- 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
- 1-(3-azido-1H-1,2,4-triazol-5-yl)-1H-tetrazole
- 3-azido-1H-1,2,4-triazol-5-amine
Uniqueness
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of tetrazole and triazole rings linked to a butanamide backbone. This structure imparts distinct physicochemical properties, such as high thermal stability and reactivity, making it suitable for specialized applications in various fields.
特性
分子式 |
C7H10N8O |
|---|---|
分子量 |
222.21 g/mol |
IUPAC名 |
4-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C7H10N8O/c16-6(11-7-8-4-9-12-7)2-1-3-15-5-10-13-14-15/h4-5H,1-3H2,(H2,8,9,11,12,16) |
InChIキー |
UINGGLNGTSZSKW-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)NC(=O)CCCN2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)



![3-[(Tert-butylsulfanyl)methyl]-6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358324.png)

![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)
